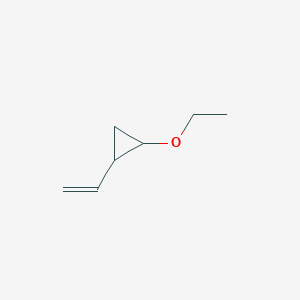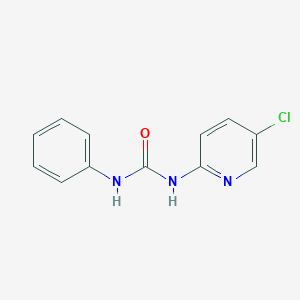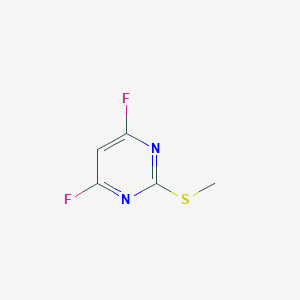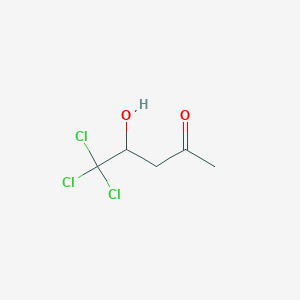
5,5,5-Trichloro-4-hydroxypentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,5-Trichloro-4-hydroxypentan-2-one, also known as TCHP, is an organic compound that is widely used in scientific research. It is a halogenated ketone that is commonly used as a reagent in organic synthesis. TCHP is a highly reactive compound that can be used to introduce a hydroxyl group into a molecule.
Wirkmechanismus
The mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one is not well understood. However, it is believed that 5,5,5-Trichloro-4-hydroxypentan-2-one reacts with nucleophiles, such as alcohols and amines, to form stable adducts. This reaction can be useful in the development of new drugs and other chemical compounds.
Biochemische Und Physiologische Effekte
5,5,5-Trichloro-4-hydroxypentan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. This reactivity can be both an advantage and a limitation in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,5,5-Trichloro-4-hydroxypentan-2-one in lab experiments include its high reactivity and its ability to introduce a hydroxyl group into a molecule. However, the limitations of using 5,5,5-Trichloro-4-hydroxypentan-2-one include its potential toxicity and its high reactivity, which can make it difficult to control reactions.
Zukünftige Richtungen
There are many future directions for the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in scientific research. One potential direction is the development of new drugs and other chemical compounds that incorporate 5,5,5-Trichloro-4-hydroxypentan-2-one as a key component. Another potential direction is the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in the synthesis of natural products, such as steroids and terpenoids. Additionally, further research is needed to better understand the mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 5,5,5-Trichloro-4-hydroxypentan-2-one involves the reaction of 1,3-dichloroacetone with sodium hydroxide and hydrogen peroxide. This reaction produces 5,5,5-Trichloro-4-hydroxypentan-2-one as a white crystalline solid with a melting point of 64-66°C.
Wissenschaftliche Forschungsanwendungen
5,5,5-Trichloro-4-hydroxypentan-2-one is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce a hydroxyl group into a molecule, which can be useful in the development of new drugs and other chemical compounds. 5,5,5-Trichloro-4-hydroxypentan-2-one has also been used in the synthesis of a variety of natural products, including steroids and terpenoids.
Eigenschaften
CAS-Nummer |
1552-33-6 |
|---|---|
Produktname |
5,5,5-Trichloro-4-hydroxypentan-2-one |
Molekularformel |
C5H7Cl3O2 |
Molekulargewicht |
205.46 g/mol |
IUPAC-Name |
5,5,5-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(9)2-4(10)5(6,7)8/h4,10H,2H2,1H3 |
InChI-Schlüssel |
HWXDMAWAKHEIDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CC(=O)CC(C(Cl)(Cl)Cl)O |
Andere CAS-Nummern |
1552-33-6 |
Synonyme |
5,5,5-TRICHLORO-4-HYDROXYPENTAN-2-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



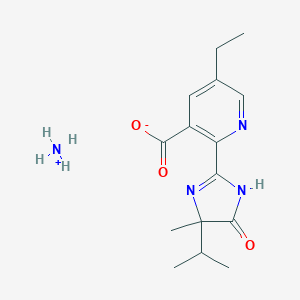
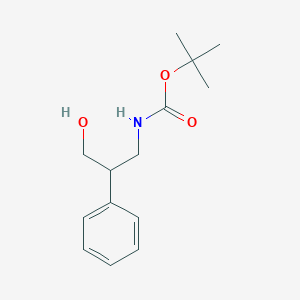
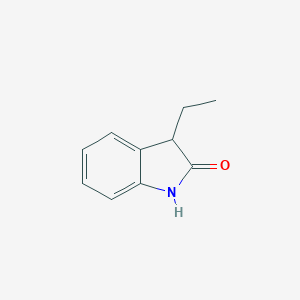
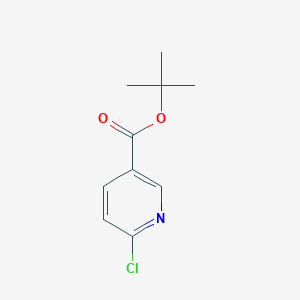
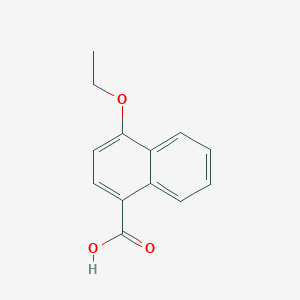
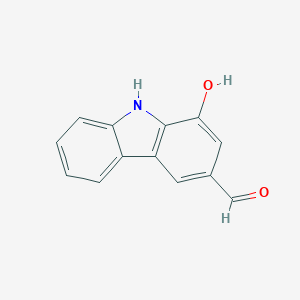
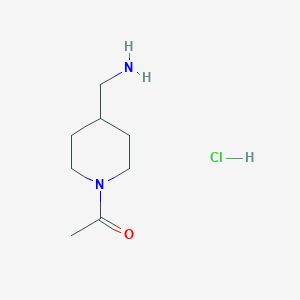
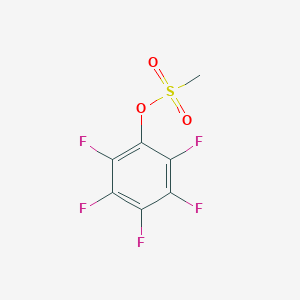
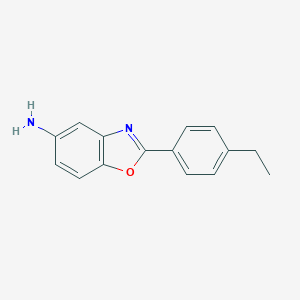
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)
